4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Overview
Description
The compound “4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications
Novel Synthesis Pathways
Research has demonstrated innovative synthetic pathways to create fluorinated compounds, including those similar to "4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester." For instance, novel synthetic routes have been developed for 4-fluoropyridines, which are structurally related compounds. These methods involve sequences like the Ireland-Claisen and aza-Cope rearrangements, indicating the potential for creating diverse fluorinated compounds with specific substituents (Wittmann et al., 2006).
Structural and Physicochemical Studies
Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized and structurally investigated. These studies highlight the importance of understanding the coordination to metal centers and how it affects the photophysical properties of both the metal and the ligands. Such insights are crucial for the development of materials with specific optical properties (Tzimopoulos et al., 2010).
Fluorination Techniques and Fluorinated Heterocycles
Research has also focused on developing efficient fluorination techniques and synthesizing fluorinated heterocycles, which are of significant interest due to their potential pharmacological applications. For example, the synthesis of imidazo[1,2-a]pyridines through Michael addition/intramolecular cyclization reaction, using ethyl 4,4,4-trifluorobut-2-ynate, demonstrates the versatility of fluorinated compounds in medicinal chemistry (Jismy et al., 2019).
Fluorescence and Sensing Applications
Imidazo[1,5-a]pyridinium ions, related to the chemical structure , have been identified as promising fluorophores for sensing applications. These compounds exhibit dual emission pathways and can act as pH sensors with switchable fluorescence properties, highlighting the potential for developing novel sensors and imaging agents (Hutt et al., 2012).
Antiproliferative Effects in Cancer Research
Moreover, compounds structurally related to "this compound" have been evaluated for their antiproliferative effects against cancer cell lines. Such studies are crucial for the discovery of new anticancer agents and understanding the role of fluorinated compounds in medicinal chemistry (Karthikeyan et al., 2017).
Properties
IUPAC Name |
methyl 4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-5-6-21-14(9-19-15(21)7-10)16(22)20-13-8-11(17(23)24-2)3-4-12(13)18/h3-9H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWJHVBWQMGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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